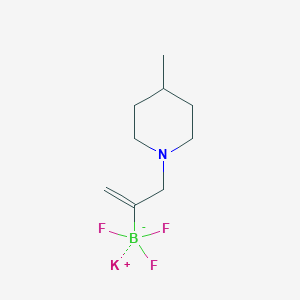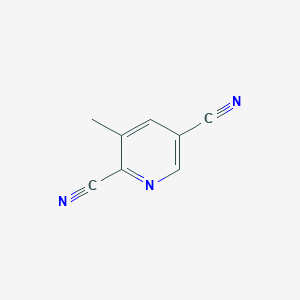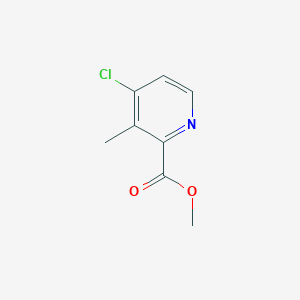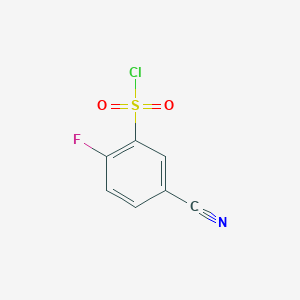![molecular formula C12H9N3O B1455641 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-04-3](/img/structure/B1455641.png)
2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Vue d'ensemble
Description
2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a five-membered heterocyclic moiety with an extensive therapeutic profile . The structure of the compound has been determined by IR, (1)H NMR, and mass spectroscopy .
Synthesis Analysis
A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one was synthesized by the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine in the condition of microwave-assisted one-step and solvent-free in a good yield .
Molecular Structure Analysis
The molecular structure of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been confirmed by IR, (1)H NMR, and mass spectroscopy . In addition, a representative single-crystal structure was characterized by using X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involve the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .
Applications De Recherche Scientifique
Apoptosis Induction in Cancer Therapy
The pyrazole scaffold, which includes compounds like 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, has been identified as having significant potential in inducing apoptosis in cancer cells . This process of programmed cell death is crucial for eliminating cancer cells and is a key target in chemotherapeutic drug design. The ability to induce apoptosis can lead to the development of new anticancer drugs that can restore normal apoptotic pathways in cancer cells.
Anticancer Activity Against Lung Cancer
Derivatives of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one have been evaluated for their ability to inhibit the growth of lung cancer cell lines such as A549 and H322 . These studies are crucial for the development of targeted therapies that can effectively combat lung cancer by triggering cell death pathways specific to cancer cells.
Synthesis of Bioactive Pyrazole Derivatives
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one serves as a starting point for synthesizing a variety of bioactive derivatives . These derivatives can possess a wide range of pharmacological activities, including antimicrobial, antihypertensive, and neuroprotective effects.
Development of Peripheral Benzodiazepine Receptor Ligands
The structural and physicochemical properties of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives make them suitable for binding with peripheral benzodiazepine receptors . This application is significant in the development of drugs that can modulate this receptor, which is implicated in various physiological and pathological processes.
Anti-inflammatory and Analgesic Applications
Pyrazole derivatives are known for their anti-inflammatory and analgesic properties. Research into compounds like 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one could lead to the development of new medications that can alleviate pain and reduce inflammation with potentially fewer side effects than current treatments .
Antimicrobial and Antiviral Agents
The pyrazole scaffold is also explored for its antimicrobial and antiviral activities. Compounds derived from 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one could be potent agents against a variety of microbial and viral pathogens, contributing to the arsenal of drugs available to treat infectious diseases .
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge in healthcare. Pyrazole derivatives, including those based on 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, are being investigated for their neuroprotective effects, which could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .
Antidiabetic Activity
The search for effective antidiabetic drugs continues as diabetes prevalence grows worldwide. Pyrazole derivatives are among the compounds being studied for their potential to act as antidiabetic agents, offering new hope for managing this chronic condition .
Orientations Futures
Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile . Due to the expansion of pyrazole-centered pharmacological molecules at a quicker pace, there is an urgent need to put emphasis on recent literature with hitherto available information to recognize the status of this scaffold for pharmaceutical research . In the struggle to cultivate suitable anti-inflammatory and anticancer agents, chemists have now focused on pyrazole biomolecules .
Propriétés
IUPAC Name |
2-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYWRASMVAEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



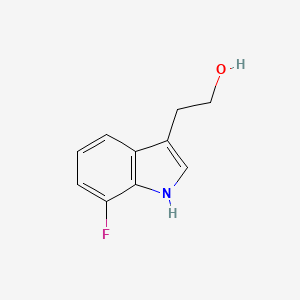
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)

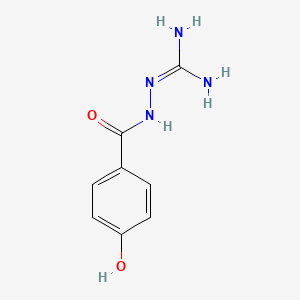
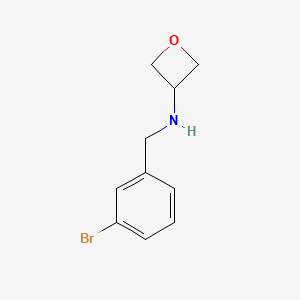
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
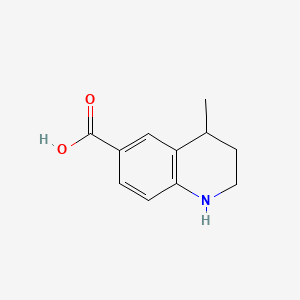
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
